

Assessing the Selectivity of mIDH1-IN-1: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *mIDH1-IN-1*

Cat. No.: *B12417692*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative assessment of the selectivity of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, with a focus on **mIDH1-IN-1**, against other metabolic enzymes. Due to the limited public availability of a broad selectivity panel for **mIDH1-IN-1**, this guide utilizes data from the well-characterized and clinically approved mIDH1 inhibitor, Ivosidenib (AG-120), as a representative example to illustrate the principles and methodologies of selectivity profiling.

Executive Summary

mIDH1-IN-1 is a potent and selective inhibitor of the mutant IDH1 enzyme, specifically the R132H mutation, with a reported IC₅₀ of 961.5 nM. It effectively reduces the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cancer cells harboring this mutation. While detailed data on its selectivity against a wide array of other metabolic enzymes is not readily available in the public domain, the selectivity profile of Ivosidenib (AG-120) offers valuable insights into the expected behavior of this class of inhibitors. Ivosidenib demonstrates remarkable selectivity for the mutant IDH1 enzyme over its wild-type counterpart and the related wild-type IDH2 enzyme, a critical factor in minimizing off-target effects and enhancing the therapeutic window.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of Ivosidenib (AG-120) against various IDH isoforms, showcasing its selectivity for the mutant IDH1 enzyme. This data is representative of the high selectivity that is a key characteristic of therapeutic mIDH1 inhibitors.

Enzyme Target	Inhibitor	IC50 (nM)	Selectivity Fold (vs. mIDH1 R132H)	Reference
Mutant IDH1 (R132H)	Ivosidenib (AG-120)	12	-	[1]
Wild-Type IDH1	Ivosidenib (AG-120)	> 10,000	> 833	[2]
Wild-Type IDH2	Ivosidenib (AG-120)	> 10,000	> 833	[2]
Mutant IDH1 (R132C)	Ivosidenib (AG-120)	30	2.5	[2]

Note: A higher IC50 value indicates lower potency. The selectivity fold is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the primary target (mIDH1 R132H). A higher selectivity fold indicates greater selectivity.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible biochemical assays. Below are detailed methodologies for key experiments cited in the assessment of mIDH1 inhibitors.

mIDH1 (R132H) Enzyme Inhibition Assay (Diaphorase-Coupled)

This assay quantifies the production of NADP⁺ which is coupled to the reduction of resazurin to the fluorescent product, resorufin, by the enzyme diaphorase.

Materials:

- Recombinant human IDH1-R132H enzyme
- α -ketoglutarate (α -KG)
- NADPH
- Diaphorase
- Resazurin
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 2 mM DTT.
- Test compound (**mIDH1-IN-1** or other inhibitors)
- 384-well black microplates
- Plate reader with fluorescence detection (Ex/Em = 544/590 nm)

Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
- Add 5 μ L of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
- Add 10 μ L of a solution containing IDH1-R132H enzyme and NADPH in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 5 μ L of a solution containing α -KG, diaphorase, and resazurin in assay buffer.
- Immediately begin kinetic reading of fluorescence intensity on a plate reader at 37°C for 30-60 minutes.
- The rate of reaction is determined from the linear portion of the fluorescence curve.

- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. [\[3\]](#)

Cellular 2-HG Production Assay (LC-MS/MS)

This assay measures the intracellular accumulation of the oncometabolite 2-HG in cancer cells expressing mutant IDH1. [\[4\]](#)

Materials:

- HT1080 (IDH1 R132C mutant) or U-87 MG (engineered to express IDH1 R132H) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compound
- Methanol with internal standard (e.g., 13C₅-2-HG)
- LC-MS/MS system

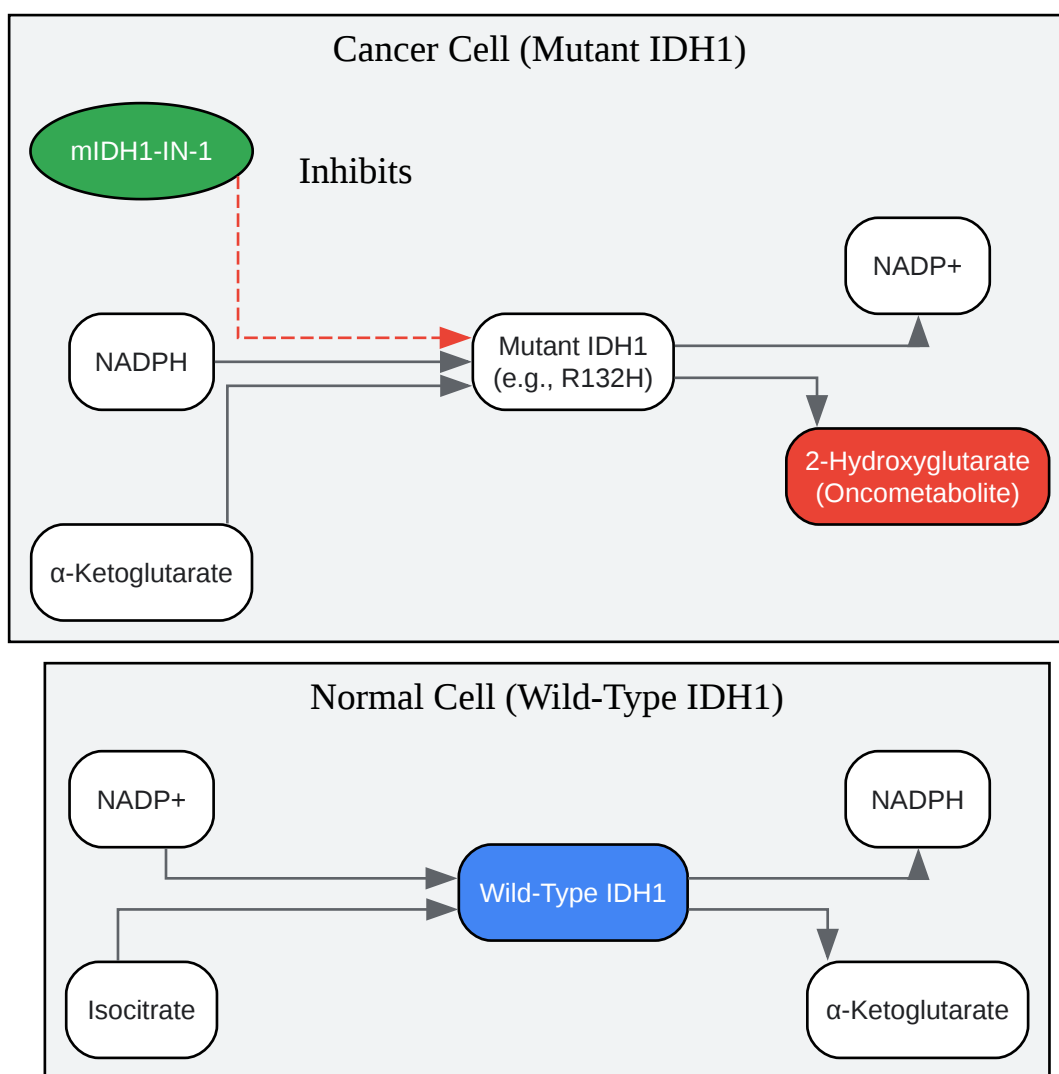
Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound or vehicle for 48-72 hours.
- After treatment, aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells by adding 1 mL of ice-cold 80% methanol containing the internal standard.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

- Quantify the concentration of 2-HG by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
- Determine the EC50 value for the inhibition of 2-HG production.

Mandatory Visualizations

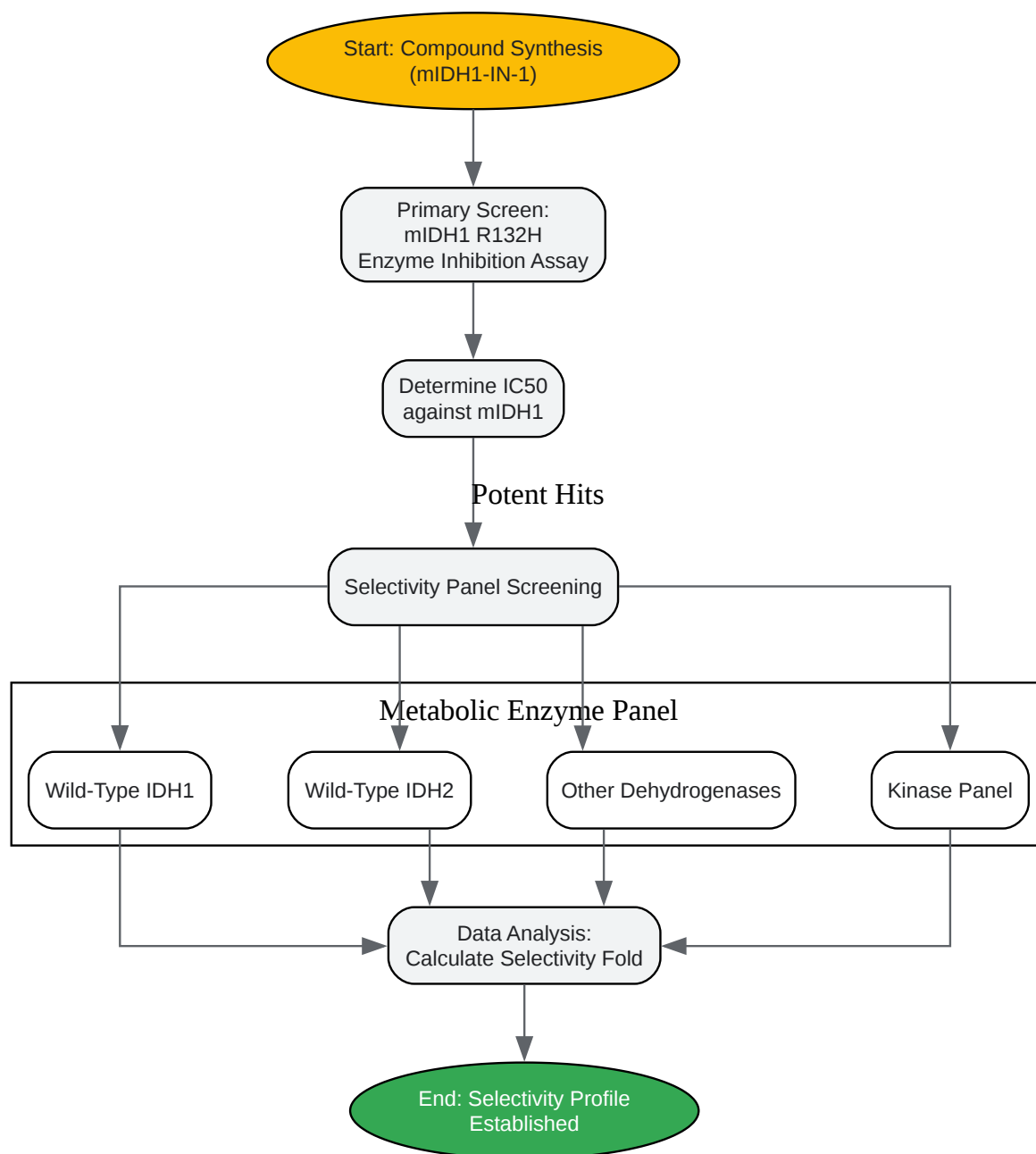
Signaling Pathway of IDH1 and the Impact of mIDH1-IN-1



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Caption: IDH1 pathway in normal and cancer cells.

Experimental Workflow for Selectivity Profiling



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Caption: Workflow for assessing inhibitor selectivity.

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